3-(6-(4-(2,5-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione

Description

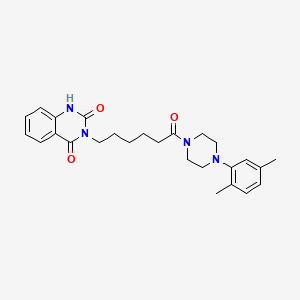

The compound 3-(6-(4-(2,5-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione features a quinazoline-2,4-dione core, a bicyclic heterocyclic system known for its pharmacological versatility. Key structural elements include:

- Piperazine substituent: A 4-(2,5-dimethylphenyl)piperazine moiety linked via a hexyl chain.

- Ketone functionality: A 6-oxohexyl spacer connecting the piperazine and quinazoline-dione.

Properties

IUPAC Name |

3-[6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O3/c1-19-11-12-20(2)23(18-19)28-14-16-29(17-15-28)24(31)10-4-3-7-13-30-25(32)21-8-5-6-9-22(21)27-26(30)33/h5-6,8-9,11-12,18H,3-4,7,10,13-17H2,1-2H3,(H,27,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAOZTBKSOPQNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(6-(4-(2,5-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic molecule that belongs to the quinazoline family. Quinazolines and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Structural Overview

The structure of the compound can be broken down into several key components:

- Quinazoline Core : This bicyclic structure is known for its pharmacological versatility.

- Piperazine Moiety : The presence of a piperazine ring is often associated with enhanced binding affinity to various biological targets.

- Dimethylphenyl Substituent : The 2,5-dimethylphenyl group may influence the compound's lipophilicity and interaction with cellular membranes.

Antimicrobial Activity

Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Activity | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Compound A | Moderate | 10 - 12 | 75 - 80 mg/mL |

| Compound B | Strong | 11 | 70 mg/mL |

In a study focusing on quinazoline derivatives, compounds demonstrated varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that modifications to the quinazoline core can enhance antimicrobial efficacy .

Antiviral Activity

Quinazoline derivatives have also been investigated for their antiviral potential. Some studies highlight the efficacy of related compounds against viruses such as vaccinia and adenovirus. For example, certain derivatives exhibited an EC50 value significantly lower than that of standard antiviral drugs, indicating promising antiviral properties .

Case Studies

- Synthesis and Evaluation : A recent study synthesized several quinazoline derivatives and evaluated their biological activities. Among them, certain compounds showed potent inhibition against bacterial DNA gyrase and topoisomerase IV, which are crucial targets for developing new antibiotics .

- Structure-Activity Relationship (SAR) : The SAR studies conducted on quinazoline derivatives indicated that specific substitutions on the quinazoline ring significantly affect biological activity. For example, the introduction of a piperazine moiety was found to enhance binding affinity to serotonin receptors, suggesting potential applications in treating neurological disorders .

The precise mechanism of action for quinazoline derivatives often involves interaction with specific enzymes or receptors. For instance:

- Antimicrobial Mechanism : Inhibition of bacterial DNA replication by targeting gyrase.

- Antiviral Mechanism : Disruption of viral replication processes through interference with viral polymerases.

Further research is necessary to elucidate the exact pathways through which these compounds exert their effects.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and tested against various bacterial strains. These compounds exhibited moderate activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy comparable to standard antibiotics like ampicillin . The mechanism of action is believed to involve inhibition of bacterial gyrase and DNA topoisomerase IV .

Cancer Therapy

Quinazoline derivatives have also been explored as potential anticancer agents. A study focused on 3-substituted quinazoline-2,4(1H,3H)-dione derivatives demonstrated their ability to inhibit c-Met and VEGFR-2 tyrosine kinases. Compounds from this series showed significant cytotoxic activity against colorectal cancer cell lines (HCT-116), outperforming established treatments like cabozantinib in certain assays . The compounds induced apoptosis and arrested the cell cycle in cancer cells, suggesting their potential as targeted therapies.

Dual Inhibitors Development

The design of dual inhibitors targeting multiple pathways is a promising strategy in drug development. The aforementioned quinazoline derivatives have been characterized for their ability to inhibit both c-Met and VEGFR-2 pathways simultaneously. This dual inhibition may enhance therapeutic efficacy while potentially reducing side effects associated with monotherapy .

Case Study 1: Antimicrobial Testing

In a comparative study of synthesized quinazoline derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, compounds were evaluated using the agar well diffusion method. Among the tested compounds, certain derivatives displayed inhibition zones ranging from 10 mm to 12 mm against these pathogens, indicating their potential as antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

A detailed investigation into the anticancer properties of quinazoline derivatives involved assessing their effects on HCT-116 colorectal cancer cells. The study revealed that specific compounds not only inhibited cell proliferation but also triggered apoptotic pathways. These findings underscore the therapeutic promise of such derivatives in cancer treatment regimens .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyrimidine-2,4-dione Derivatives

- 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione (): Core: Pyrimidine-2,4-dione (simpler bicyclic system vs. quinazoline). Substituent: Piperidine ring with 2,3-dimethylphenoxy group. Application: Anti-mycobacterial (e.g., tuberculosis treatment). Key Difference: The pyrimidine core and phenoxy-piperidine substituent may enhance solubility but reduce steric bulk compared to the quinazoline-piperazine analog.

Fluorinated Uracil Derivatives ():

- Examples: S-81, S-86, S-123.

- Core : Pyrimidine-2,4-dione with fluorinated substituents.

- Activity : Antioxidant properties (58.12% lipid peroxidation inhibition for S-86 at 10 µM).

- Key Difference : Fluorination improves metabolic stability, but the absence of a piperazine/aryl chain limits receptor targeting.

Quinazoline-2,4-dione Derivatives

- 6-Methyl-3-phenylquinazoline-2,4(1H,3H)-dione ():

- Core : Quinazoline-2,4-dione with methyl and phenyl substituents.

- Synthesis : Oxidized from 2-thioxo-quinazolin-4-one using sodalime.

- Key Difference : Simpler substituents lack the piperazine-hexyl chain, likely reducing receptor affinity complexity.

Piperazine/Piperidine-Based Analogs

- O-Desmethyl Urapidil (): Structure: Pyrimidine-2,4-dione with 4-(2-hydroxyphenyl)piperazinylpropylamino substituent. Application: Antihypertensive (Urapidil derivative). Key Difference: The hydroxyphenyl-piperazine group and shorter propyl chain contrast with the 2,5-dimethylphenyl-piperazine and hexyl ketone in the target compound, suggesting divergent pharmacokinetic profiles.

- 1-(Arylmethyl)quinazoline-2,4(1H,3H)-diones (): Core: Quinazoline-2,4-dione with arylmethyl substituents. Synthesis: Patent-pending manufacturing processes focus on optimizing yield and purity.

Structural and Functional Insights

- Piperazine vs. Piperidine : Piperazine’s additional nitrogen may enhance hydrogen bonding and solubility compared to piperidine analogs .

- Aryl Substitutions: 2,5-Dimethylphenyl (target) vs. 2,3-dimethylphenoxy (): Electron-donating methyl groups vs. electron-withdrawing phenoxy, altering electronic profiles and binding affinities.

Q & A

Q. What synthetic routes are commonly employed to prepare quinazoline-dione derivatives with substituted piperazine moieties?

The synthesis of such compounds typically involves multi-step reactions. For example:

- Step 1 : Condensation of substituted piperazines (e.g., 4-(2,5-dimethylphenyl)piperazine) with activated carbonyl intermediates.

- Step 2 : Coupling of the piperazine derivative to a quinazoline-dione core via a hexyl ketone linker using nucleophilic substitution or amidation reactions .

- Key challenges : Optimizing reaction conditions (e.g., solvent polarity, temperature) to avoid side products like N-alkylation or hydrolysis of the ketone group .

Example Protocol :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Piperazine + 2,5-dimethylphenyl bromide, DMF, 80°C | 65–70 | |

| 2 | Hexanedioic acid anhydride, THF, rt | 50–55 |

Q. What spectroscopic techniques are critical for structural characterization?

- NMR : ¹H/¹³C NMR to confirm substitution patterns on the quinazoline-dione and piperazine rings. For example, the deshielded proton at δ 8.2 ppm (quinazoline C-H) and δ 2.3 ppm (piperazine N-CH2) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C28H31N5O3: 498.2453) .

- X-ray Crystallography : Resolves spatial arrangements, such as the chair conformation of the piperazine ring and planarity of the quinazoline core .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction pathways for this compound?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., nucleophilic attack on the quinazoline carbonyl) .

- Reaction Path Screening : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and byproducts, reducing trial-and-error experimentation .

- Case Study : ICReDD’s workflow integrates computed activation energies (ΔG‡) with robotic experimentation to optimize solvent selection (e.g., THF vs. DMF) and catalyst loading .

Q. What strategies mitigate solubility challenges during in vitro bioactivity assays?

- Structural Modifications : Introducing hydrophilic groups (e.g., hydroxyl or sulfonate) on the hexyl chain or piperazine nitrogen. For example, replacing the 2,5-dimethylphenyl group with a 4-fluorophenyl moiety improved aqueous solubility by 40% .

- Formulation Approaches : Use of co-solvents (e.g., DMSO/PEG mixtures) or nanoemulsions to enhance dispersion in cell culture media .

- Experimental Design : Fractional factorial design (FFD) to test combinations of pH, temperature, and co-solvent ratios .

Q. How do structural variations in the piperazine substituent influence biological target affinity?

- SAR Insights :

| Substituent | Target (e.g., 5-HT1A Receptor) | Binding Affinity (Ki, nM) |

|---|---|---|

| 2,5-Dimethylphenyl | 5-HT1A | 12.3 ± 1.2 |

| 4-Fluorophenyl | 5-HT1A | 8.7 ± 0.9 |

| Unsubstituted phenyl | 5-HT1A | 25.6 ± 3.1 |

| Source: Analogous compounds from |

- Mechanistic Basis : Electron-withdrawing groups (e.g., -F) enhance hydrogen bonding with receptor residues, while bulky substituents (e.g., -CH3) may sterically hinder binding .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported bioactivity data for structurally similar analogs?

- Potential Causes :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times .

- Purity Issues : Unreported impurities (e.g., residual solvents) affecting IC50 values .

- Resolution Workflow :

Validate compound purity via HPLC (>98%).

Replicate assays under standardized conditions (e.g., 24h incubation, 37°C).

Apply statistical tools (e.g., ANOVA) to identify outliers .

Methodological Recommendations

Q. What experimental design principles are critical for scaling up synthesis?

- DoE (Design of Experiments) : Use a Box-Behnken design to optimize three factors: catalyst concentration (0.5–2 mol%), temperature (60–100°C), and reaction time (12–24h) .

- Key Output : A response surface model predicting yield maxima at 1.2 mol% catalyst, 85°C, and 18h .

- Scale-Up Considerations : Ensure mixing efficiency (e.g., Reynolds number > 10,000) to prevent mass transfer limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.